molecular formula C21H24N2O2 B6046526 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

Cat. No. B6046526
M. Wt: 336.4 g/mol
InChI Key: PBJQTPHQYJQFMF-UHFFFAOYSA-N
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Description

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.

Mechanism of Action

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide acts as a selective kappa opioid receptor agonist, binding to and activating the kappa opioid receptor. This activation leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been shown to have anti-inflammatory and anti-pruritic effects, which may be mediated by its interaction with other receptors and signaling pathways.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation, as well as to improve itch-related behaviors. In addition, it has been shown to have minimal side effects, such as respiratory depression and sedation, which are commonly associated with traditional opioid analgesics.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide in lab experiments is its selectivity for the kappa opioid receptor, which allows for more targeted and specific effects. In addition, its minimal side effects make it a safer alternative to traditional opioid analgesics. However, one limitation is that it may not be effective in all types of pain, and further research is needed to determine its efficacy in different populations and conditions.

Future Directions

There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide. One area of interest is the development of new formulations and delivery methods, such as transdermal patches or intranasal sprays, which could improve its efficacy and reduce side effects. In addition, further research is needed to determine its safety and efficacy in different patient populations, such as children and pregnant women. Finally, studies investigating the potential of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide as a treatment for other conditions, such as depression and anxiety, may also be warranted.
Conclusion:
In conclusion, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its selectivity for the kappa opioid receptor and minimal side effects make it a promising alternative to traditional opioid analgesics. However, further research is needed to determine its efficacy and safety in different populations and conditions, as well as to explore its potential in other areas of medicine.

Synthesis Methods

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with 2-methyl-3-nitroaniline, followed by the reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then reacted with cyclopropylcarbonyl chloride to form the final product.

Scientific Research Applications

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in preclinical studies, and has been investigated as a treatment for various types of pain, including postoperative pain, neuropathic pain, and inflammatory pain. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been studied for its potential in the treatment of pruritus, a condition characterized by chronic itching.

properties

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)15-7-9-16(10-8-15)20(24)22-18-5-4-6-19(14(18)3)23-21(25)17-11-12-17/h4-10,13,17H,11-12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQTPHQYJQFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

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